"synthesis and properties of 2,3,5,6-Tetrachlorotoluene"
"synthesis and properties of 2,3,5,6-Tetrachlorotoluene"
An In-depth Technical Guide to the Synthesis and Properties of 2,3,5,6-Tetrachlorotoluene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3,5,6-tetrachlorotoluene, a significant organochlorine compound. The document delineates the synthetic pathways, physicochemical properties, and primary applications of this compound, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development. The synthesis section critically examines the challenges of direct chlorination and details a more effective multi-step synthetic route. The properties section compiles essential data into a clear, tabular format. Finally, the applications section highlights its crucial role as a reference standard and as a precursor in the synthesis of other chemicals. This guide is intended to be a valuable resource, grounded in established scientific literature, to support ongoing research and development.
Introduction
2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound with the molecular formula C₇H₄Cl₄.[1] It is structurally derived from toluene, with four chlorine atoms substituting hydrogen atoms at the 2, 3, 5, and 6 positions of the benzene ring.[1] This specific substitution pattern confers distinct chemical and physical properties that are of interest in various scientific and industrial domains.
The primary significance of 2,3,5,6-tetrachlorotoluene lies in its application as a reference standard in analytical chemistry, particularly for the quantification of other organochlorine compounds in environmental samples.[1] Its high purity and well-defined structure make it an ideal benchmark for chromatographic and spectrometric techniques.[1] Furthermore, it serves as a key starting material in the synthesis of other compounds, notably the potent hormonal herbicide 2,3,5,6-tetrachlorophenylacetic acid.[2]
This guide provides an in-depth exploration of the synthesis and properties of 2,3,5,6-tetrachlorotoluene, offering a technical resource for researchers and professionals.
Synthesis of 2,3,5,6-Tetrachlorotoluene
The synthesis of 2,3,5,6-tetrachlorotoluene presents a notable challenge in regioselectivity. Direct chlorination of toluene is not a viable method for obtaining the 2,3,5,6-isomer due to the directing effects of the methyl group, which favor substitution at the ortho and para positions.[1] Consequently, indirect synthetic routes are necessary to achieve the desired substitution pattern.
Synthesis via Chlorination of p-Toluenesulfonyl Chloride
A well-established method for the synthesis of 2,3,5,6-tetrachlorotoluene involves the chlorination of p-toluenesulfonyl chloride, followed by hydrolysis of the sulfonyl chloride group.[2] This multi-step approach allows for controlled chlorination of the aromatic ring.
Experimental Protocol:
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Chlorination of p-Toluenesulfonyl Chloride:
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p-Toluenesulfonyl chloride is subjected to chlorination, a process that can introduce up to three chlorine atoms onto the aromatic ring with relative ease.[2]
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Further chlorination to achieve the tetrachloro-substituted product is more challenging due to the increased viscosity of the reaction mixture.[2]
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Elevating the reaction temperature to facilitate further chlorination can lead to undesirable side reactions, including the liberation of the methyl and sulfonyl chloride groups, resulting in the formation of highly chlorinated by-products such as pentachlorotoluene and hexachlorobenzene.[2]
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Hydrolysis and Purification:
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Following the chlorination step, the resulting mixture of chlorinated p-toluenesulfonyl chlorides is hydrolyzed.
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The by-products can be separated from the desired product mixture through steam distillation at a controlled temperature.[2] This allows for the removal of more volatile compounds like 2,3,6-trichlorotoluene and less volatile impurities.[2]
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Causality Behind Experimental Choices:
The choice of p-toluenesulfonyl chloride as the starting material is strategic. The electron-withdrawing nature of the sulfonyl chloride group deactivates the aromatic ring, making electrophilic aromatic substitution more controlled, albeit more difficult in the later stages. The multi-step process with a final hydrolysis step is a classic example of using a directing group to achieve a specific substitution pattern that is not accessible through direct functionalization of the parent molecule.
Synthesis via Further Chlorination of Trichlorotoluene
An alternative synthetic route involves the further chlorination of a suitable trichlorotoluene isomer. Specifically, the chlorination of 2,3,6-trichlorotoluene can yield 2,3,5,6-tetrachlorotoluene.[3]
Experimental Protocol:
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Preparation of 2,3,6-Trichlorotoluene:
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Chlorination of 2,3,6-Trichlorotoluene:
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The mixture of trichlorotoluenes is then subjected to further chlorination.
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This step yields a mixture of tetrachlorotoluenes, with the 2,3,5,6-isomer being a major component.[3]
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Causality Behind Experimental Choices:
This method leverages the specific catalytic activity of certain metallic chlorides to influence the isomeric distribution of the chlorination products. The initial formation of a high proportion of the 2,3,6-trichlorotoluene isomer is key to maximizing the yield of the desired 2,3,5,6-tetrachlorotoluene in the subsequent chlorination step.
Synthesis Pathway Diagram
Caption: Synthetic routes to 2,3,5,6-Tetrachlorotoluene.
Physicochemical and Spectroscopic Properties
The properties of 2,3,5,6-tetrachlorotoluene are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.92 g/mol | [4] |
| CAS Number | 1006-31-1 | [5] |
| Melting Point | 93.5 °C | [6] |
| Boiling Point | 273 °C at 760 mmHg | [6] |
| Density | 1.497 g/cm³ | [6] |
| Vapor Pressure | 0.00984 mmHg at 25 °C | [6] |
| LogP | 4.60860 | [6] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and heated methanol | [6] |
Spectroscopic and Computed Data
| Identifier | Value | Source(s) |
| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene | [5] |
| InChI | InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | [5] |
| InChIKey | ZXPZFFPPKVNEA-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [5] |
| Canonical SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [6] |
Chemical Reactivity
The chemical reactivity of 2,3,5,6-tetrachlorotoluene is primarily dictated by the presence of the four electron-withdrawing chlorine atoms on the aromatic ring and the methyl group.
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Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-deficient aromatic ring can be susceptible to substitution by strong nucleophiles under appropriate reaction conditions.[1]
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Further Electrophilic Aromatic Substitution: The aromatic ring is significantly deactivated by the four chlorine atoms, making further electrophilic substitution challenging. However, under forcing conditions, additional substitutions could potentially occur.[1]
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Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents, providing a route to various derivatives.
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Hydrolysis: Under certain conditions, the compound may undergo hydrolysis to form corresponding chlorophenols.[1]
Applications
2,3,5,6-Tetrachlorotoluene has several key applications in scientific research and chemical synthesis.
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Analytical Reference Standard: Its primary use is as a reference standard for the identification and quantification of other compounds, particularly in environmental analysis.[1] It is employed in techniques such as gas chromatography (GC) and mass spectrometry (MS).[1]
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Environmental Research: It serves as a model compound in environmental studies to investigate the behavior, fate, and transport of chlorinated organic compounds in soil and other environmental matrices.[1]
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Precursor for Herbicides: Historically, it has been a key starting material for the synthesis of the potent hormonal herbicide 2,3,5,6-tetrachlorophenylacetic acid.[2]
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Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Experimental Workflow Diagram
Sources
- 1. Buy 2,3,5,6-Tetrachlorotoluene | 1006-31-1 [smolecule.com]
- 2. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]
- 3. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 4. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 5. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
